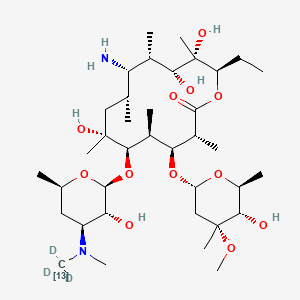
(9S)-9-Amino-9-deoxoerythromycin-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is isotopically labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The isotopic labeling allows for detailed studies of the compound’s behavior and interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 involves several steps, starting from erythromycin. The key steps include the selective removal of the hydroxyl group at the 9-position, followed by the introduction of an amino group. The isotopic labeling with carbon-13 and deuterium is typically achieved through the use of labeled reagents during the synthesis.
Selective Deoxygenation: The hydroxyl group at the 9-position of erythromycin is selectively removed using a reducing agent such as lithium aluminum hydride.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 9-position.
Isotopic Labeling: The isotopic labeling is achieved by incorporating carbon-13 and deuterium-labeled reagents during the synthesis. This can be done by using labeled precursors or by performing the reactions in the presence of labeled solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(9S)-9-Amino-9-deoxoerythromycin-13C,d3 has several scientific research applications:
Chemistry: The isotopic labeling allows for detailed studies of reaction mechanisms and pathways.
Biology: The compound can be used to study the interactions of erythromycin derivatives with biological targets.
Medicine: It is useful in pharmacokinetic and pharmacodynamic studies to understand the behavior of erythromycin derivatives in the body.
Industry: The compound can be used in the development of new antibiotics and in the study of drug resistance mechanisms.
Wirkmechanismus
The mechanism of action of (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The isotopic labeling does not alter the mechanism of action but allows for detailed studies of the compound’s interactions and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound from which (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of its behavior and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C37H70N2O12 |
|---|---|
Molekulargewicht |
739.0 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI-Schlüssel |
XCLJRCAJSCMIND-ZYAGRQAPSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Kanonische SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





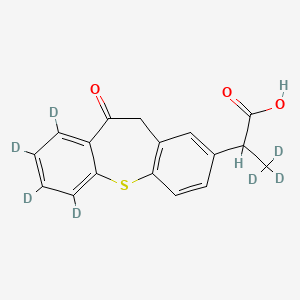

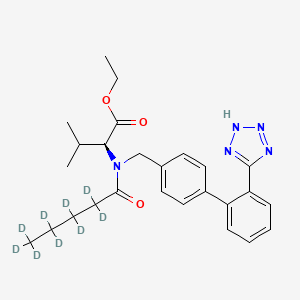
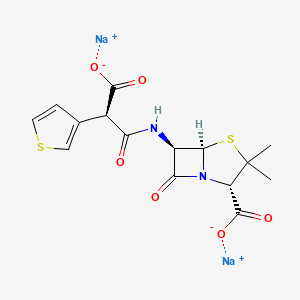
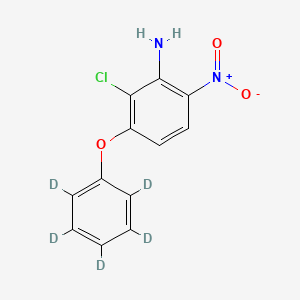
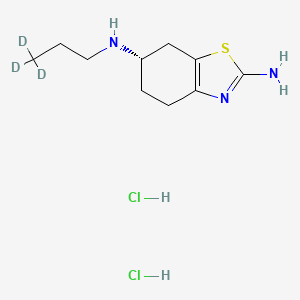
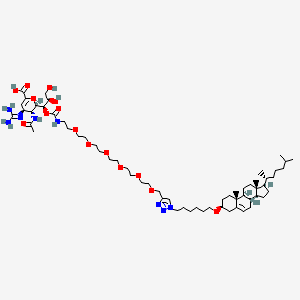
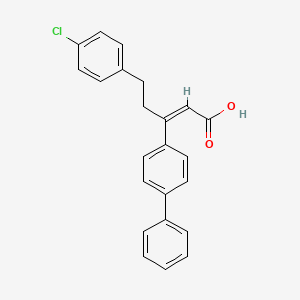
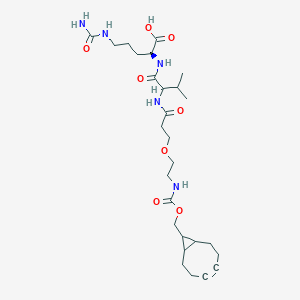
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

